Ningpogenin is a naturally occurring compound classified as an iridoid, primarily isolated from the plant Scrophularia ningpoensis. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a fused ring system. Iridoids are known for their diverse biological activities and are often studied for their potential therapeutic applications. Ningpogenin has garnered interest due to its unique chemical properties and potential health benefits.
Ningpogenin exhibits a range of biological activities that make it a subject of interest in pharmacological research:
The total synthesis of ningpogenin has been achieved through several synthetic routes, with one notable method involving:
Ningpogenin has potential applications in various fields:
Interaction studies involving ningpogenin have focused on its binding affinity to specific proteins related to disease mechanisms:
Ningpogenin shares structural similarities with other iridoids and compounds derived from Scrophularia ningpoensis. Some notable similar compounds include:
| Compound Name | Class | Biological Activity |
|---|---|---|
| Harpagide | Iridoid | Anti-inflammatory, analgesic |
| Aucubin | Iridoid | Hepatoprotective |
| Harpagoside | Iridoid Glycoside | Antioxidant, anti-inflammatory |
| Ningpoensine A | Alkaloid | Antimicrobial |
| Ningpoensine B | Alkaloid | Anticancer |
Ningpogenin is unique among these compounds due to its specific structural features that contribute to its potent biological activities. Its effective binding interactions with specific targets in Trypanosoma brucei set it apart from other iridoids, which may not exhibit the same level of efficacy against this pathogen.
Ningpogenin was first reported in 1992 during phytochemical investigations of Scrophularia ningpoensis roots, a plant long utilized in traditional Chinese medicine for treating inflammatory conditions and infections. Initial isolation efforts by Qian et al. identified this aglycone as a degradation product of iridoid glycosides, distinct from the parent compounds like aucubin. The discovery coincided with renewed interest in Scrophularia species as sources of anti-protozoal agents, though ningpogenin itself showed only moderate activity against Leishmania donovani.
The compound's natural distribution appears restricted to specific populations of S. ningpoensis, with no verified occurrences in other plant genera. However, a 2003 study tentatively suggested its presence in Kigelia pinnata (Bignoniaceae), though insufficient spectral data precluded definitive confirmation. Semi-synthetic routes to ningpogenin were established earlier, involving acid hydrolysis of aucubin followed by epimerization at C-6.
Scrophularia ningpoensis Hemsl. (Scrophulariaceae) thrives in subtropical regions of China, particularly Zhejiang Province, where it's cultivated for its tuberous roots. This perennial herb produces characteristic reddish-brown flowers and reaches heights of 1 meter, with morphological adaptations for insect pollination. Chemotaxonomic analyses confirm the species' rich iridoid profile, with ningpogenin occurring alongside catalpol derivatives, harpagide, and phenylethanoid glycosides.
The compound's biosynthesis likely proceeds via the methylerythritol phosphate pathway, with late-stage modifications including deglycosylation and oxidation of aucubin precursors. Table 1 summarizes key taxonomic and phytochemical relationships:
Table 1: Phytochemical Context of Ningpogenin in Scrophularia ningpoensis
| Property | Detail |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Natural Source | Roots of Scrophularia ningpoensis |
| First Isolation | 1992 (Qian et al.) |
| Co-occurring Compounds | Aucubin, catalpol, angoroside C, harpagide |
| Biosynthetic Class | Iridoid monoterpenoids |
The structural elucidation of ningpogenin involved multi-spectroscopic techniques:
Table 2: Key ¹³C NMR Chemical Shifts of Ningpogenin (MeOH-d₄)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-1 | 95.4 | Oxygenated methine |
| C-3 | 140.7 | Olefinic |
| C-5 | 61.2 | Oxygenated methylene |
| C-7 | 176.3 | Ester carbonyl |
| C-8 | 27.5 | Methyl |
Advanced 2D-NMR techniques, including HMBC and ROESY, resolved the relative configuration as 1β,5β,6α based on nuclear Overhauser effects between H-1/H-5 and H-5/H-6. However, the absolute configuration remains debated due to conflicting optical rotation data from synthetic and natural samples. X-ray crystallography attempts were hindered by the compound's amorphous nature in pure form.
The structural studies revealed ningpogenin as a deglucosylated iridoid derivative with a strained bicyclic skeleton, distinguishing it from simpler aucubigenin analogs. Its instability under basic conditions and tendency to epimerize at C-6 complicated early characterization efforts.
Ningpogenin represents a naturally occurring iridoid compound characterized by its distinctive molecular composition and structural framework [1]. The compound possesses the molecular formula C₉H₁₄O₃, corresponding to a molecular weight of 170.21 grams per mole [1]. This molecular composition indicates the presence of nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, reflecting the typical structural characteristics of iridoid monoterpenoids [1].
The International Union of Pure and Applied Chemistry nomenclature for ningpogenin is designated as [(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol [1]. This systematic name provides comprehensive information regarding the compound's stereochemical configuration and functional group positioning within the molecular framework [1]. Alternative nomenclature forms include (3aR,4S,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4,5-dimethanol and 2H-cyclopenta[b]furan-4,5-dimethanol, 3,3a,4,6a-tetrahydro-, (3aR,4S,6aR)- [1].
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Exact Mass | 170.094294304 g/mol |
| IUPAC Name | [(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |
| Chemical Abstracts Service Registry Number | 94707-63-8 |
The compound exhibits a topological polar surface area of 49.70 Ų, which influences its solubility characteristics and potential bioavailability properties [1]. The calculated octanol-water partition coefficient value of -1.00 suggests that ningpogenin demonstrates hydrophilic characteristics, indicating preferential solubility in aqueous environments compared to lipophilic media [1].
The canonical Simplified Molecular Input Line Entry System representation for ningpogenin is expressed as C1COC2C1C(C(=C2)CO)CO, while the isomeric form is denoted as C1CO[C@@H]2[C@H]1C@@HCO [1]. The International Chemical Identifier string for the compound is InChI=1S/C9H14O3/c10-4-6-3-9-7(1-2-12-9)8(6)5-11/h3,7-11H,1-2,4-5H2/t7-,8-,9+/m1/s1, with the corresponding key QCZMBBWKHAYATJ-HLTSFMKQSA-N [1].
The stereochemical configuration of ningpogenin represents a critical aspect of its molecular identity, with the compound exhibiting specific three-dimensional arrangements that influence its biological activity and chemical properties [2]. The molecule contains three stereocenters located at positions 3a, 4, and 6a within the cyclopentanoid-pyran framework, designated as (3aR,4S,6aR) configuration [1] [2].
Nuclear magnetic resonance spectroscopic analysis has provided detailed insights into the stereochemical assignments of ningpogenin [2]. Rotating frame Overhauser Effect Spectroscopy experiments have confirmed the relative stereochemistry for key hydrogen atoms, particularly H-1, H-5, and H-6 positions within the molecular framework [2]. The compound demonstrates specific optical rotation characteristics, with reported values varying depending on the source and purity of the isolated material [2].
| Stereochemical Position | Configuration | Analytical Method |
|---|---|---|
| Carbon 3a | R | Nuclear Magnetic Resonance |
| Carbon 4 | S | Nuclear Magnetic Resonance |
| Carbon 6a | R | Nuclear Magnetic Resonance |
| Optical Rotation | Variable (-6° to +16°) | Polarimetry |
The stereochemical analysis reveals that ningpogenin adopts an envelope conformation for both the cyclopentane and pyran ring systems [3]. This conformational arrangement is characteristic of iridoid compounds and contributes to the overall stability and reactivity profile of the molecule [3]. The specific stereochemical configuration influences the compound's interaction with biological targets and its physicochemical properties [2].
Comparative stereochemical studies have indicated potential enantiomeric relationships between different isolated samples of ningpogenin [2]. The variation in optical rotation values reported in the literature suggests the possibility of enantiomeric forms or varying degrees of optical purity in different isolation procedures [2]. The weak negative optical rotation observed in some samples contrasts with previously reported positive values, indicating the need for careful stereochemical characterization during isolation and purification processes [2].
Ningpogenin belongs to the extensive family of iridoid compounds, which are characterized by their cyclopentanoid-pyran scaffold and diverse functional group substitutions [4] [5]. The structural framework of ningpogenin shares fundamental similarities with other well-characterized iridoids while exhibiting distinctive features that differentiate it from related compounds [6] [5].
The core structural motif of ningpogenin resembles that of aucubin, a widely studied iridoid glycoside found in numerous plant species [7] [8]. Both compounds possess the characteristic tetrahydro-2H-cyclopenta[b]furan ring system, although aucubin contains an additional glucose moiety that distinguishes it from the aglycone structure of ningpogenin [7]. The presence of hydroxymethyl substituents at positions 4 and 5 in ningpogenin parallels similar hydroxylation patterns observed in other iridoid aglycones [6].
| Iridoid Compound | Molecular Formula | Key Structural Features | Source Plant |
|---|---|---|---|
| Ningpogenin | C₉H₁₄O₃ | Dimethanol substitution | Scrophularia ningpoensis |
| Aucubin | C₁₅H₂₂O₉ | Glucose glycoside | Multiple species |
| Catalpol | C₁₅H₂₂O₁₀ | Glucose glycoside with additional hydroxyl | Catalpa species |
| Harpagoside | C₂₄H₃₀O₁₁ | Cinnamoyl glucose ester | Harpagophytum procumbens |
Comparative analysis with catalpol reveals additional structural distinctions, as catalpol contains an additional hydroxyl group at the C-6 position compared to ningpogenin [7]. The biosynthetic relationship between aucubin and catalpol involves hydroxylation at C-6 followed by epoxidation with the alcohol at C-10, demonstrating the structural diversity achievable within the iridoid family [7].
The structural comparison with harpagoside and harpagide, both prominent iridoids found in Scrophularia ningpoensis, illustrates the diversity of substitution patterns within this plant species [9]. While ningpogenin represents the aglycone form, harpagoside and harpagide exist as glycosidic derivatives with cinnamoyl or acetyl modifications [9]. The co-occurrence of these structurally related compounds in the same plant species suggests shared biosynthetic pathways with divergent modification steps [6] [9].
Analysis of structural features indicates that ningpogenin lacks the glycosidic bond characteristic of many iridoids, existing instead as a free aglycone [6]. This structural distinction influences the compound's solubility characteristics, stability profile, and potential biological activity compared to its glycosidic counterparts [8]. The absence of sugar moieties may enhance membrane permeability while potentially reducing overall hydrophilicity compared to iridoid glycosides [8].
The biosynthetic formation of ningpogenin in plant systems follows the established monoterpenoid biosynthetic pathway, originating from the universal precursors isopentenyl diphosphate and dimethylallyl diphosphate [4] [10]. These fundamental building blocks are synthesized through either the mevalonic acid pathway or the 2-C-methyl-D-erythritol-4-phosphate pathway, depending on the cellular compartmentalization and plant species [4] [11].
The initial steps of iridoid biosynthesis involve the condensation of isopentenyl diphosphate and dimethylallyl diphosphate to form geranyl diphosphate through the action of geranyl diphosphate synthase [4] [12]. Geranyl diphosphate subsequently undergoes conversion to geraniol via geranyl diphosphate hydrolase, establishing the monoterpene backbone for iridoid formation [12] [13].
| Biosynthetic Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | Geranyl Diphosphate Synthase | Isopentenyl Diphosphate + Dimethylallyl Diphosphate | Geranyl Diphosphate |
| 2 | Geraniol 8-Hydroxylase | Geraniol | 8-Hydroxygeraniol |
| 3 | 8-Hydroxygeraniol Oxidoreductase | 8-Hydroxygeraniol | 8-Oxogeranial |
| 4 | Iridoid Synthase | 8-Oxogeranial | Iridodial |
| 5 | Iridoid Oxidase | Iridodial | Iridotrial |
The conversion of geraniol to the iridoid scaffold involves a series of oxidation and cyclization reactions [4] [12]. Geraniol 8-hydroxylase catalyzes the hydroxylation at the C-8 position, followed by oxidation to form 8-oxogeranial through the action of 8-hydroxygeraniol oxidoreductase [12]. The critical cyclization step is mediated by iridoid synthase, which facilitates the stereoselective reduction and cyclization of 8-oxogeranial to form the characteristic cyclopentanoid-pyran framework [13].
In Scrophularia ningpoensis, the biosynthetic pathway leading to ningpogenin involves additional modification steps beyond the formation of the basic iridoid skeleton [6] [14]. The pathway includes hydroxylation reactions that introduce the hydroxymethyl groups characteristic of ningpogenin structure [6]. The specific enzymes responsible for these modifications in Scrophularia species remain to be fully characterized, although the presence of multiple iridoid derivatives in this plant suggests a complex enzymatic machinery for structural diversification [6] [14].
Environmental factors significantly influence the biosynthetic production of iridoids, including ningpogenin, in plant systems [14]. High temperature stress has been demonstrated to decrease the biosynthesis of iridoid glycosides in Scrophularia ningpoensis during the florescence period [14]. This environmental sensitivity suggests that optimal cultivation conditions are necessary for maximizing the production of ningpogenin and related iridoid compounds [14].
The development of total synthesis routes to ningpogenin has been a subject of significant research interest due to the compound's unique bicyclic structure and challenging stereochemical requirements. Several strategic approaches have been developed to construct the core iridoid framework of ningpogenin from readily available precursors.
The most extensively studied synthetic approach involves the construction of ningpogenin from bicyclic precursors, particularly those derived from the bicyclo[2.2.1]heptanone system [1] [2]. This strategy capitalizes on the inherent ring strain and photochemical reactivity of bridged bicyclic systems to generate the required cyclopentenoid intermediate. The synthetic methodology developed by Lee and Chang represents a landmark achievement in this area, demonstrating that both pedicularis-lactone and ningpogenin could be accessed via a common trisubstituted cyclopentenoid intermediate [1].
The retrosynthetic analysis of ningpogenin reveals that the molecule can be deconstructed into several key fragments: the tetrahydrofuran ring system, the hydroxymethyl substituents, and the central cyclopentene unit [3] [4]. The strategic disconnection at the cyclopentene-furan junction provides access to synthetic intermediates that can be elaborated through established organic transformations. This approach allows for the systematic construction of the molecule while maintaining control over the critical stereochemical relationships.
Table 1: Structural Properties of Ningpogenin
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight (g/mol) | 170.21 |
| IUPAC Name | [(3aR,4S,6aR)-5-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-4-yl]methanol |
| CAS Number | 94707-63-8 |
| Exact Mass (g/mol) | 170.094294304 |
| TPSA (Ų) | 49.70 |
| XlogP | -1.00 |
The stereochemical complexity of ningpogenin, characterized by its cis-fused ring junction and contiguous stereogenic centers, necessitates careful consideration of stereocontrol throughout the synthetic sequence [1] [2]. The natural product possesses multiple stereogenic centers that must be established with high fidelity to achieve the correct three-dimensional structure. This requirement has driven the development of stereoselective synthetic methods that can reliably install the necessary stereochemical information.
The construction of the bicyclo[3.3.0]octene framework represents a critical strategic element in the total synthesis of ningpogenin and related iridoid natural products. This structural motif, while not directly present in the final natural product, serves as a key intermediate that can be transformed into the desired cyclopentenoid system through well-established rearrangement reactions.
The bicyclo[3.3.0]octene system consists of two fused five-membered rings with an embedded alkene functionality [5] [6]. The construction of this framework typically involves the formation of one ring followed by the closure of the second ring through cyclization reactions. Several methodologies have been developed for the efficient assembly of this bicyclic system, each offering distinct advantages in terms of stereochemical control and functional group compatibility.
One prominent approach to bicyclo[3.3.0]octene construction involves the use of diastereomeric resolution-selective deprotection methods [5]. This strategy begins with achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione precursors, which can be converted to enantiomerically pure derivatives through selective manipulation of diastereotopic functional groups. The method provides access to chiral building blocks that maintain the bicyclic framework while introducing the necessary functional group differentiation for subsequent transformations.
The synthetic utility of the bicyclo[3.3.0]octene framework lies in its ability to undergo rearrangement reactions that lead to the cyclopentenoid products characteristic of iridoid natural products. The ring strain inherent in the bicyclic system provides a thermodynamic driving force for these transformations, while the specific substitution pattern can be tailored to direct the reaction toward the desired products [5] [6].
Table 2: Major Synthetic Approaches to Ningpogenin
| Method | Key Intermediate | Key Reaction | Reference |
|---|---|---|---|
| Photolytic Cleavage Route | Bicyclo[2.2.1]heptanone | Norrish Type I photolysis | Lee et al. (1998) |
| Bicyclo[2.2.1]heptanone Approach | Trisubstituted cyclopentenoid | Photolytic cleavage + cyclization | Chang et al. (2005) |
| Semi-synthetic from Aucubin | Aucubin degradation product | Glycoside hydrolysis | Natural degradation |
| Trisubstituted Cyclopentenoid Route | Dibenzyl aldehyde | Photochemical fragmentation | Synthetic methodology |
Recent developments in bicyclo[3.3.0]octene synthesis have focused on the development of more efficient and scalable methods for framework construction. These advances include the use of transition metal catalysis for ring formation, organocatalytic approaches for stereocontrol, and the development of cascade reactions that combine multiple bond-forming events in a single operation [7].
The functional group tolerance of bicyclo[3.3.0]octene construction methods is an important consideration for their application in complex molecule synthesis. The presence of sensitive functionality in ningpogenin, particularly the hydroxymethyl groups and the tetrahydrofuran ring, requires that the bicyclic framework construction be compatible with these structural features. Modern synthetic methods have addressed this challenge through the development of mild reaction conditions and protecting group strategies that preserve sensitive functionality throughout the synthetic sequence.
Photolytic cleavage reactions have emerged as powerful tools for the construction of complex ring systems in the synthesis of ningpogenin and related iridoid natural products. These reactions harness the energy of light to promote bond-breaking and bond-forming processes that would be difficult or impossible to achieve under thermal conditions. The application of photochemistry to ningpogenin synthesis has been particularly successful in the context of Norrish Type I reactions, which involve the photolytic cleavage of carbonyl-containing substrates [1] [2] [8].
The Norrish Type I reaction mechanism involves the photoexcitation of a carbonyl group to generate an excited state species, followed by α-cleavage to produce two radical fragments [8] [9]. In the context of ningpogenin synthesis, this process has been applied to bicyclo[2.2.1]heptanone substrates, where the photolytic cleavage generates reactive intermediates that can undergo subsequent cyclization reactions to form the desired cyclopentenoid products [1].
The key advantage of photolytic cleavage approaches lies in their ability to generate highly reactive intermediates under mild conditions. The photochemical activation bypasses the high thermal barriers that would otherwise be required for these transformations, allowing for the formation of strained ring systems and the establishment of challenging stereochemical relationships [10] [11]. This characteristic has made photolysis particularly valuable in the synthesis of complex natural products where traditional thermal methods prove inadequate.
The specific application of photolytic cleavage in ningpogenin synthesis involves the irradiation of substituted bicyclo[2.2.1]heptanone derivatives under controlled conditions [1]. The photolysis is typically conducted using ultraviolet light sources, with the wavelength and intensity carefully optimized to achieve selective cleavage while minimizing unwanted side reactions. The reaction proceeds through the formation of a trisubstituted cyclopentenoid intermediate, which serves as a common precursor for both ningpogenin and related natural products.
Table 3: Photolytic Cleavage Parameters for Ningpogenin Synthesis
| Parameter | Specification |
|---|---|
| Substrate | Bicyclo[2.2.1]heptanone derivatives |
| Photolysis Type | Norrish Type I |
| Wavelength Range | UV irradiation |
| Reaction Mechanism | α-Cleavage followed by cyclization |
| Product Yield | High yield reported |
| Stereoselectivity | cis-fused ring junction |
The mechanistic details of the photolytic cleavage process have been extensively investigated through both experimental and computational studies [10] [12]. The initial photoexcitation occurs at the carbonyl chromophore, generating either a singlet or triplet excited state depending on the specific substrate and reaction conditions. The subsequent α-cleavage can proceed through either electronic state, although triplet-mediated pathways are often favored due to their longer lifetimes and higher selectivity [8] [12].
Recent advances in photolytic cleavage methodology have focused on expanding the scope and improving the efficiency of these transformations. These developments include the use of photosensitizers to extend the wavelength range of effective irradiation, the development of flow chemistry methods for improved scalability, and the integration of photolysis with other synthetic transformations in cascade sequences [10] [11].
The selectivity of photolytic cleavage reactions is influenced by several factors, including the substitution pattern of the substrate, the reaction medium, and the presence of additives or catalysts. In the case of ningpogenin synthesis, the specific substitution pattern of the bicyclo[2.2.1]heptanone substrate directs the cleavage to occur at the desired position, leading to the formation of the required cyclopentenoid intermediate with high selectivity [1] [2].
The semi-synthetic approach to ningpogenin through derivatization of aucubin represents an important alternative strategy that leverages the natural abundance and accessibility of aucubin as a starting material. Aucubin, an iridoid glycoside widely distributed in the plant kingdom, particularly in species of the Scrophulariaceae family, serves as a versatile precursor for the synthesis of various iridoid aglycones, including ningpogenin [13] [14] [15].
The structural relationship between aucubin and ningpogenin provides the foundation for this semi-synthetic approach. Aucubin possesses the core iridoid framework with appropriate functional group positioning that can be modified to access ningpogenin through selective transformations [15] [16]. The key strategic consideration in this approach is the selective manipulation of the glycosidic linkage and the subsequent functional group interconversions required to achieve the target structure.
The initial step in the semi-synthetic derivatization involves the hydrolysis of the glycosidic bond in aucubin to generate the corresponding aglycone [14] [17]. This transformation can be achieved through various methods, including enzymatic hydrolysis using β-glucosidases, acid-catalyzed hydrolysis under controlled conditions, or chemical glycoside cleavage using specific reagents. The choice of hydrolysis method depends on the desired selectivity and the compatibility with other functional groups present in the molecule [15].
Following glycoside cleavage, the resulting aglycone can undergo further transformations to access ningpogenin. These transformations may include selective reduction of carbonyl groups, hydroxylation reactions, rearrangement processes, or other functional group manipulations required to achieve the target structure [17] [16]. The specific sequence of reactions depends on the substitution pattern of the intermediate aglycone and the efficiency of the individual transformations.
The pharmacokinetic studies of iridoid glycosides have revealed important insights into the natural conversion pathways that can inform semi-synthetic strategies. Research has shown that iridoid glycosides can be converted to their corresponding aglycones through the action of intestinal bacteria and enzymatic processes [17]. These natural transformation pathways provide valuable precedent for the development of chemical methods that mimic these biological processes.
The semi-synthetic approach offers several advantages over de novo total synthesis methods. The use of aucubin as a starting material provides access to the core iridoid framework with pre-established stereochemistry, eliminating the need for complex stereocontrolled bond-forming reactions [15]. Additionally, the natural abundance of aucubin in various plant sources makes this approach potentially more sustainable and cost-effective for larger-scale applications.
Recent developments in aucubin derivatization have focused on the development of selective transformation methods that can achieve the required functional group modifications with high efficiency and selectivity [13] [18]. These advances include the use of protecting group strategies to achieve regioselective transformations, the development of mild reaction conditions that preserve sensitive functionality, and the optimization of reaction sequences to minimize the number of synthetic steps required.